2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride -

2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

Catalog Number: EVT-4291494
CAS Number:
Molecular Formula: C16H20ClN3O3
Molecular Weight: 337.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-3,4-Dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine (SD-3211)

Compound Description: SD-3211 is a novel calcium antagonist, exhibiting inhibitory effects on the fast Na+ inward channel. This compound has been studied for its potential in treating cardiovascular conditions. []

(+)-3,4-Dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)-phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-I)

Compound Description: (+)-I is a fecal metabolite of SD-3211 identified in rats. Its calcium antagonistic activity has also been examined. []

(+)-3,4-Dihydro-2-[5-hydroxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]-phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-II)

Compound Description: (+)-II is another fecal metabolite of SD-3211 identified in rats, and its calcium antagonistic properties have been studied. []

(+)-3,4-Dihydro-2-[5-methoxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-III)

Compound Description: (+)-III, a fecal metabolite of SD-3211 found in rats, has been synthesized and evaluated for its calcium antagonistic activity. []

Methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate (1) (R1 = OMe)

Compound Description: This compound served as a lead compound in a study focusing on selective β3-adrenergic agonists for treating obesity and diabetes. In vivo, it primarily functions through its corresponding acid form (R1 = OH). []

(S)-4-[2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy]-N-(2-methoxyethyl)phenoxyacetamide [S-27, ICI D7114]

Compound Description: ICI D7114, a selective β3-adrenergic agonist, has shown potential in treating obesity and diabetes by stimulating the β3-adrenergic receptor in brown adipose tissue. This compound exhibits resistance to hydrolysis in the gut lumen, making it a suitable candidate for sustained-release formulations. []

3-Acetyl-2-[5-methoxy-2-[4-[N-methyl-N-(3,4,5- trimethoxyphenethyl)amino]butoxy]phenyl]benzothiazoline hydrochloride (SA2572)

Compound Description: SA2572 ((+)-1) is a novel Ca2+ antagonist, demonstrating an inhibitory effect on the fast Na+ inward channel. It has been studied for its potential in treating cardiovascular conditions. []

2-[[2-[[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyrid-2-yl]methoxy]ethyl]amino]acetamide (UK-51,656)

Compound Description: UK-51,656, a potent calcium antagonist, exhibits a 20-fold selectivity for vascular tissue over cardiac tissue, and possesses a longer duration of action (>5 hours) than nifedipine. Its pharmacokinetic half-life is 4.7 hours. []

2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469)

Compound Description: XK469 stands out as a highly active and broadly effective antitumor agent. Its mechanism of action remains under investigation, with ongoing efforts to establish a pharmacophore hypothesis and elucidate its interaction with the active site. []

Properties

Product Name

2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

IUPAC Name

2-[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Molecular Formula

C16H20ClN3O3

Molecular Weight

337.80 g/mol

InChI

InChI=1S/C16H19N3O3.ClH/c1-21-15-7-12(4-5-14(15)22-11-16(17)20)8-19-10-13-3-2-6-18-9-13;/h2-7,9,19H,8,10-11H2,1H3,(H2,17,20);1H

InChI Key

CLSIFPVTLSJYLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.